molecular formula C8H8FNO B1334528 4-fluoro-N-methylbenzamide CAS No. 701-49-5

4-fluoro-N-methylbenzamide

Cat. No.: B1334528
CAS No.: 701-49-5
M. Wt: 153.15 g/mol
InChI Key: PIHJUDHVYWCZLS-UHFFFAOYSA-N
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Description

4-Fluoro-N-methylbenzamide (CAS: 701-49-5) is a fluorinated aromatic amide with the molecular formula C₈H₈FNO and a molecular weight of 153.15–153.16 g/mol . Key physicochemical properties include a density of 1.142 g/cm³, a boiling point of 276.2°C, and a flash point of 120.9°C . Its structure features a fluorine atom at the para position of the benzamide ring and a methyl group attached to the amide nitrogen. This compound is utilized as a synthetic intermediate in pharmaceuticals, such as the anti-androgen drug MDV3100, where its preparation involves Pd/C-catalyzed hydrogenation with high yield (98%) and purity (>98%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-methylbenzamide typically involves two main steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled reaction environments to facilitate the fluorination and N-methylation processes efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be replaced by other substituents under suitable conditions.

    Reduction Reactions: The amide group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Various substituted derivatives of this compound.

    Reduction: 4-fluoro-N-methylbenzylamine.

    Oxidation: Oxidized forms of the amide group, potentially forming nitriles or carboxylic acids.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
4-Fluoro-N-methylbenzamide serves as a crucial intermediate in the synthesis of pharmaceuticals. Its fluorine substituent enhances biological activity, making it a valuable component in the development of drugs targeting neurological disorders and other diseases. Research indicates that compounds with fluorine can exhibit improved metabolic stability and bioavailability, which are essential for effective drug design .

Case Studies

  • Neurological Disorders : Studies have reported the synthesis of potential therapeutic agents for conditions such as Alzheimer's disease using this compound as a building block. The incorporation of fluorine has been shown to increase the binding affinity to target receptors involved in neurodegenerative processes .
  • Cancer Research : The compound is also being investigated for its role in developing anticancer agents. The presence of fluorine can modify the pharmacokinetics of drugs, leading to enhanced efficacy against tumor cells .

Agricultural Chemistry

Enhancing Agrochemical Efficacy
In agricultural chemistry, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its chemical structure allows for improved interaction with biological targets in pests and weeds, thereby enhancing the effectiveness of these formulations .

Applications in Crop Protection
Research has shown that the incorporation of this compound into pesticide formulations can lead to increased resistance against pests while minimizing environmental impact. This is particularly relevant in developing sustainable agricultural practices that require less chemical input for effective crop protection .

Material Science

Development of Advanced Materials
The unique properties of this compound make it an attractive candidate for material science applications. It is being explored for its potential use in creating polymers that possess specific thermal and mechanical properties .

Innovative Material Applications

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance characteristics such as thermal stability and mechanical strength, making it suitable for high-performance applications .
  • Nanotechnology : Research is ongoing into the use of this compound in nanocomposites, where its properties can be leveraged to create materials with enhanced functionalities for electronics and biomedical applications .

Biochemical Research

Studying Enzyme Interactions and Metabolic Pathways
this compound plays a significant role in biochemical research by aiding studies on enzyme interactions and metabolic pathways. Its structural features allow researchers to investigate how various compounds interact within biological systems, which is crucial for understanding disease mechanisms .

Insights from Case Studies

  • Enzyme Inhibition Studies : The compound has been used to explore the inhibition mechanisms of certain enzymes involved in metabolic disorders, providing insights into potential therapeutic targets .
  • Metabolic Pathway Analysis : By utilizing this compound, researchers can map out complex metabolic pathways and identify critical points for intervention in various diseases .

Analytical Chemistry

Improving Analytical Techniques
In analytical chemistry, this compound is employed to enhance various analytical methods, particularly chromatography. Its unique chemical characteristics facilitate better separation and detection of complex mixtures .

Application Area Description/Impact
Pharmaceutical DevelopmentKey intermediate for drug synthesis; enhances drug efficacy and stability
Agricultural ChemistryImproves pesticide formulations; increases crop yield and pest resistance
Material ScienceUsed in advanced polymer development; enhances material properties
Biochemical ResearchAids enzyme interaction studies; provides insights into metabolic pathways
Analytical ChemistryEnhances separation techniques; improves detection accuracy

Mechanism of Action

The mechanism of action of 4-fluoro-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong interactions with target sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides

N-(4-Bromophenyl)-4-fluoro-N-methylbenzamide (3c)

  • Synthesis : Produced via bromination of 4-fluoro-N-methylbenzamide using NBS and TFAA in HFIP solvent at 90°C for 2 hours , yielding 83% .
  • Key Data: Molecular formula C₁₄H₁₁BrFNO, HRMS [M+H]⁺: 308.0008 .
  • Comparison: Higher yield compared to chloro-substituted analog 3d (79%) and brominated non-fluorinated analog 3a (73%), suggesting fluorine’s electron-withdrawing effect enhances reactivity .

N-(4-Bromophenyl)-4-chloro-N-methylbenzamide (3d)

  • Synthesis : Similar conditions to 3c but with a chloro substituent, yielding 79% .
  • Key Data : Lower yield than 3c , likely due to chlorine’s reduced electronegativity compared to fluorine.

N-(4-Bromophenyl)-N-methyl-4-(trifluoromethyl)benzamide (3b)

  • Synthesis : Requires higher temperature (100°C ) for 82% yield , indicating steric or electronic challenges from the bulky CF₃ group .

Functionalized Derivatives

N-(2-Ethynylphenyl)-4-fluoro-N-methylbenzamide (1o)

  • Synthesis : Prepared via coupling of 4-fluorobenzoyl chloride with 2-ethynyl-N-methylaniline, yielding 66% with a melting point of 74–76°C .
  • Key Data: Molecular formula C₁₆H₁₂FNO, HRMS [M+Na]⁺: 276.0795 .
  • Comparison : Lower yield than 3c , attributed to steric hindrance from the ethynyl group.

4-Fluoro-N-methyl-N-(4-(6-chloropyrimidin-4-yl)thiazol-2-yl)benzamide (9)

  • Synthesis : Reacted with 4-fluorobenzoyl chloride and a thiazol-2-amine derivative, achieving 94% yield and a melting point of 212–213°C .
  • Key Data : Molecular formula C₁₅H₁₁ClFN₄O , HRMS [M+H]⁺: 349.0326 .

Substituted Benzamides in Catalytic Reactions

In ruthenium-catalyzed C–H bond functionalizations, This compound (5i) demonstrated compatibility with cyclopropane-containing alkynes, preserving cyclopropane integrity during reactions . Comparatively, 4-chloro-N-methylbenzamide (5g) and 4-methoxy-N-methylbenzamide (5h) showed similar stability, but fluorine’s electronegativity may enhance regioselectivity .

Key Research Findings

Fluorine Enhances Reactivity : Fluorinated benzamides (e.g., 3c ) achieve higher yields in bromination reactions compared to chloro or trifluoromethyl analogs, likely due to fluorine’s electron-withdrawing effect .

Steric Effects : Bulky substituents (e.g., ethynyl in 1o ) reduce yields, while smaller halogens (F, Cl) maintain efficiency .

Catalytic Compatibility : Fluorinated benzamides are stable in ruthenium-catalyzed reactions, enabling complex heterocycle synthesis without cyclopropane ring opening .

Biological Activity

4-Fluoro-N-methylbenzamide is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom enhances the compound's lipophilicity, which can improve membrane permeability and bioavailability. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8FNO
  • Molecular Weight : 155.15 g/mol
  • Structure : The compound features a benzamide backbone with a fluorine atom at the para position relative to the amide group.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-fluorobenzoic acid and methylamine.
  • Reaction Conditions : The reaction generally requires heating under acidic or basic conditions to facilitate the formation of the amide bond.
  • Yield and Purity : High yields are achievable through careful control of reaction parameters such as temperature and pH.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast and lung cancer models . The proposed mechanism involves inhibition of specific kinases that are crucial for tumor growth.

Study 1: Anticancer Activity Evaluation

A study conducted on derivatives of 4-methylbenzamide, which includes this compound, revealed high biological activity in both in vitro and in silico assays. The study focused on the compound's ability to inhibit protein kinases associated with cancer cell signaling pathways .

CompoundIC50 (µM)Cancer Type
This compound12.5Breast Cancer
This compound15.0Lung Cancer

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound can be attributed to:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for cancer progression .
  • Membrane Disruption : Its lipophilic nature may allow it to integrate into bacterial membranes, leading to cell lysis and death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-fluoro-N-methylbenzamide?

Methodological Answer: The compound can be synthesized via coupling reactions between 4-fluorobenzoic acid derivatives and methylamine. A validated approach involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents to activate the carboxylic acid group, followed by reaction with methylamine. Key parameters include:

  • Solvent selection : Dichloromethane or DMF for solubility and reactivity.
  • Temperature : Room temperature (20–25°C) to avoid side reactions.
  • Purification : Column chromatography (e.g., silica gel, eluent: chloroform/methanol mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • ¹H-NMR : Identify aromatic protons (δ 7.2–8.0 ppm, split due to fluorine coupling) and N-methyl protons (singlet at δ 2.8–3.1 ppm).
  • Elemental Analysis : Validate %C, %H, %N, and %F composition within ±0.3% of theoretical values .

Q. How do solvent, pH, and temperature influence the fluorescence properties of this compound?

Methodological Answer: Fluorescence intensity is maximized under the following conditions (based on analogous benzamide derivatives):

ParameterOptimal Value
Solvent Polar aprotic (e.g., DMSO)
pH 5.0 (prevents protonation of the amide group)
Temperature 25°C (avoids thermal quenching)
λexem 340 nm / 380 nm
Binding constants (K) and detection limits (LOD/LOQ) should be calculated using Stern-Volmer plots .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection : Use a single-crystal diffractometer (e.g., Stoe IPDS-II) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement. Key metrics:
    • R-factor : <0.05 for high precision.
    • Disorder handling : Apply PART instructions for flexible groups.
  • Case Study : A derivative, 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide, crystallized in an orthorhombic system (space group P212121), with unit cell parameters a = 7.098 Å, b = 11.423 Å, c = 18.949 Å .

Q. What computational methods are used to correlate vibrational spectra with molecular structure?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level using Gaussian03.
  • Vibrational Assignments : Compare experimental FT-IR/FT-Raman spectra with computed wavenumbers. For example:
    • NH-stretching : Red-shift in IR indicates hydrogen bonding.
    • CO-stretching : Simultaneous IR/Raman activation suggests charge transfer via π-conjugation .

Q. How can researchers address contradictions in pharmacological activity data for fluorinated benzamides?

Methodological Answer:

  • Experimental Design :
    • Control variables : Use consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (e.g., 37°C, pH 7.4).
    • Statistical validation : Apply ANOVA for inter-study variability (e.g., IC50 values).
  • Case Study : Discrepancies in fluorescence-based binding assays may arise from solvent polarity effects or competing quenching mechanisms. Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Properties

IUPAC Name

4-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHJUDHVYWCZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399053
Record name 4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-49-5
Record name 4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 30 mL MeNH2 (40% wt in H2O) was added 139 mL of 1N NaOH. To this was added 130 mL of CH2Cl2 followed by 4-fluorobenzoyl chloride (22 grams, 139 mmol) while the mixture was rapidly stirred. After 1 hour the organic layer was separated, washed with H2O, dried over Na2SO4 and solvent removed under vacuum to yield 20 grams (94% yield) solid. 1H NMR (500 MHz, DMSO) δ: 2.78 (d, 3, J=5), 7.28 (t, 2, J=9), 7.91 (m, 2), 8.46 (br s, 1). 13C NMR (125 MHz, DMSO) δ: 26.13, 114.95, 115.13, 129.49, 129.56, 130.87, 130.90, 162.67, 164.64, 165.46.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-fluorobenzoic acid (200 mg, 1.43 mmol) in DCE (3 ml) at RT, was added a solution of methyl amine in THF (2 M, 1.43 mmol) and NEt3 (198 μl, 1.43 mmol) and allowed to stir for ca. 10 mins. HOBt (221 mg, 1.43 mmol) and DCC (295 mg, 1.43 mmol) were added and the reaction mixture heated at 70° C. for 3 h. After cooling to RT, the reaction mixture was washed with sat. NaHCO3 (5 ml) and the aqueous back extracted with DCM. The organics were combined, dried (MgSO4), filtered and concentrated under reduced pressure. Purification by silica flash column chromatography (eluting with DCM/MeOH gradient 100:0 to 80:20) provided the title compound as off-white solid (137 mg, 63%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.43 mmol
Type
reactant
Reaction Step One
Name
Quantity
198 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
221 mg
Type
reactant
Reaction Step Two
Name
Quantity
295 mg
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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